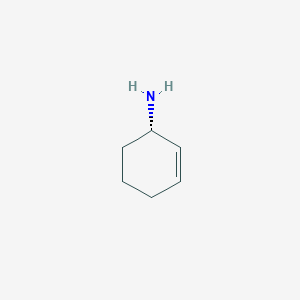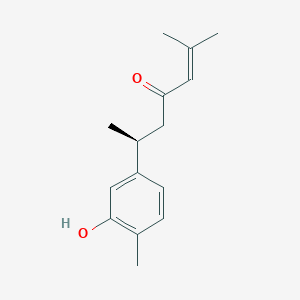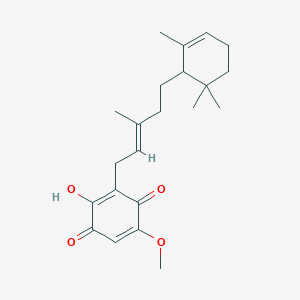
Isometachromin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isometachromin is a naturally occurring compound that has gained significant attention in the scientific community due to its potential therapeutic properties. It is a flavonoid compound that is found in various plants and has been studied extensively for its potential use in treating a wide range of diseases. In
Wirkmechanismus
The mechanism of action of Isometachromin is not fully understood. However, studies have shown that it can modulate various signaling pathways involved in inflammation, oxidative stress, and cancer cell growth. Isometachromin has been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer cell growth. It also activates the Nrf2 pathway, which is involved in antioxidant defense.
Biochemical and Physiological Effects:
Isometachromin has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It also has antioxidant properties and can scavenge free radicals, which can cause oxidative stress and damage to cells. Isometachromin has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
Isometachromin has several advantages for lab experiments. It is a naturally occurring compound, which makes it easy to obtain. It is also relatively stable and can be stored for long periods. However, Isometachromin has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with. It also has low bioavailability, which can limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for Isometachromin research. One area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that Isometachromin can protect neurons from oxidative stress and inflammation, which are involved in the pathogenesis of these diseases. Another area of interest is its potential use in treating metabolic disorders such as obesity and type 2 diabetes. Isometachromin has been shown to have antidiabetic properties by improving insulin sensitivity and reducing blood glucose levels. Finally, Isometachromin has potential applications in the food industry as a natural preservative and antioxidant.
Conclusion:
In conclusion, Isometachromin is a naturally occurring compound that has potential therapeutic properties. It has been studied extensively for its anti-inflammatory, antioxidant, anticancer, and antidiabetic properties. Isometachromin has several advantages for lab experiments, but also has some limitations. There are several future directions for Isometachromin research, including its potential use in treating neurodegenerative diseases, metabolic disorders, and as a natural preservative and antioxidant in the food industry.
Wissenschaftliche Forschungsanwendungen
Isometachromin has been studied extensively for its potential therapeutic properties. It has been shown to have anti-inflammatory, antioxidant, anticancer, and antidiabetic properties. Studies have also shown that Isometachromin can inhibit the growth of various cancer cells, including breast, colon, and lung cancer cells.
Eigenschaften
CAS-Nummer |
145401-37-2 |
|---|---|
Produktname |
Isometachromin |
Molekularformel |
C22H30O4 |
Molekulargewicht |
358.5 g/mol |
IUPAC-Name |
2-hydroxy-5-methoxy-3-[(E)-3-methyl-5-(2,6,6-trimethylcyclohex-2-en-1-yl)pent-2-enyl]cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C22H30O4/c1-14(9-11-17-15(2)7-6-12-22(17,3)4)8-10-16-20(24)18(23)13-19(26-5)21(16)25/h7-8,13,17,24H,6,9-12H2,1-5H3/b14-8+ |
InChI-Schlüssel |
QWVBWKKUVQTKEX-RIYZIHGNSA-N |
Isomerische SMILES |
CC1=CCCC(C1CC/C(=C/CC2=C(C(=O)C=C(C2=O)OC)O)/C)(C)C |
SMILES |
CC1=CCCC(C1CCC(=CCC2=C(C(=O)C=C(C2=O)OC)O)C)(C)C |
Kanonische SMILES |
CC1=CCCC(C1CCC(=CCC2=C(C(=O)C=C(C2=O)OC)O)C)(C)C |
Synonyme |
isometachromin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




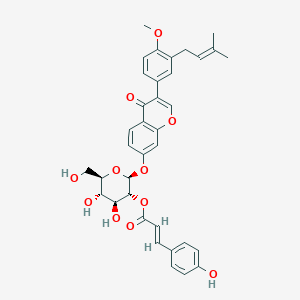

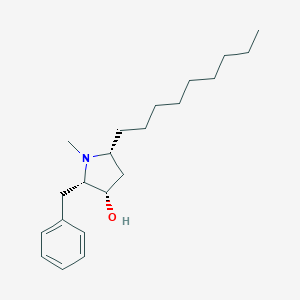



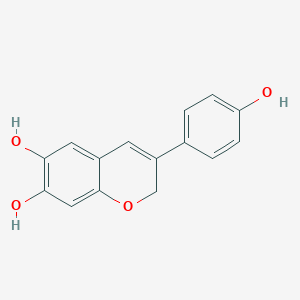
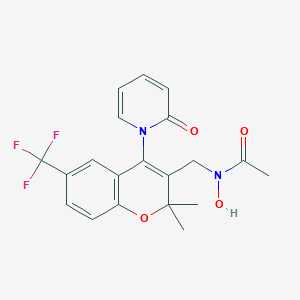
![1-[6-(Chloromethyl)pyridin-2-yl]ethanone](/img/structure/B136720.png)


